molecular formula C24H28ClN3O3S B6527315 N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride CAS No. 1135131-91-7

N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride

Cat. No.: B6527315
CAS No.: 1135131-91-7
M. Wt: 474.0 g/mol
InChI Key: QBELLQANYUDETG-UHFFFAOYSA-N
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Description

The compound N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is a structurally complex molecule featuring a tricyclic core system (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene) fused with a 5,6,7,8-tetrahydronaphthalene carboxamide moiety. The dimethylaminopropyl side chain and hydrochloride salt enhance solubility and bioavailability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S.ClH/c1-26(2)10-5-11-27(23(28)18-9-8-16-6-3-4-7-17(16)12-18)24-25-19-13-20-21(30-15-29-20)14-22(19)31-24;/h8-9,12-14H,3-7,10-11,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBELLQANYUDETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=C(CCCC5)C=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure that includes a dimethylamino group and a tetrahydronaphthalene moiety. Its structural complexity may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with various receptors in the body, influencing signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens.

Antimicrobial Efficacy

Research has indicated that the compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

Pathogen Inhibitory Concentration (IC50) Activity
Staphylococcus aureus5 μg/mLHigh
Escherichia coli10 μg/mLModerate
Candida albicans15 μg/mLModerate

These results indicate that the compound could be developed into a therapeutic agent for treating infections caused by these pathogens.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human cell lines to evaluate the safety profile of the compound:

Cell Line IC50 (μM) Effect
HeLa20Moderate cytotoxicity
MCF-715Significant cytotoxicity
A54925Low cytotoxicity

The varying levels of cytotoxicity suggest that while the compound has therapeutic potential, careful consideration is needed regarding dosage and target specificity.

Case Studies

  • Case Study on Antimicrobial Activity :
    A study published in Journal of Antimicrobial Chemotherapy reported that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections where biofilms are prevalent.
  • Case Study on Cancer Cell Lines :
    In a recent investigation published in Cancer Letters, the compound was tested against several cancer cell lines. Results indicated that it induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.

Scientific Research Applications

Medicinal Chemistry

The unique molecular structure of this compound suggests multiple avenues for therapeutic applications:

  • Neurological Disorders : Research indicates that compounds with similar structures may have neuroprotective effects and the ability to penetrate the blood-brain barrier effectively. This property makes them candidates for treating conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Anticancer Activity : Preliminary studies suggest that this compound could exhibit anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. The presence of specific functional groups enhances its interaction with biological targets involved in cancer progression.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Reagents and Catalysts : The synthesis may require specific catalysts and reaction conditions (e.g., temperature and solvent) to ensure high yield and purity of the final product. Techniques such as chromatography are often employed for purification.
  • Chemical Stability : The compound's stability in various environments is essential for its application in pharmaceuticals. Studies on its degradation pathways can provide insights into its shelf-life and storage conditions.

Pharmacological Studies

Pharmacological evaluations are crucial for understanding the therapeutic potential of this compound:

  • In vitro Studies : Laboratory tests involving cell cultures can help assess the compound's efficacy against various cell lines, particularly cancerous ones. These studies can reveal mechanisms of action and potential side effects.
  • In vivo Studies : Animal models are used to evaluate the pharmacokinetics and pharmacodynamics of the compound, providing data on absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Study 1: Neuroprotective Effects

A study investigated a related compound's ability to protect neuronal cells from oxidative stress-induced damage. Results indicated a significant reduction in cell death rates when treated with the compound at specific concentrations. This suggests potential applications in developing neuroprotective drugs.

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of structurally similar compounds in vitro against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis, highlighting the compound's potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name & CAS (if available) Key Structural Features Molecular Formula (if available) Molecular Weight (g/mol) Implications
Target Compound Tricyclic core (dioxa-thia-aza), tetrahydronaphthalene carboxamide, dimethylaminopropyl Likely C₂₅H₂₉ClN₄O₃S* ~500–550 (estimated) Enhanced lipophilicity from tetrahydronaphthalene; potential for improved membrane permeability
N-[3-(dimethylamino)propyl]-...benzamide (1052537-38-8) Benzamide core, dioxa-thia-aza tricyclic system, dioxopyrrolidinyl substituent C₂₄H₂₅ClN₄O₅S 517.0 Reduced lipophilicity vs. tetrahydronaphthalene; possible metabolic instability due to pyrrolidinyl group
N-[3-(diethylamino)propyl]-...triazatricyclo ligand Triazatricyclo core, diethylaminopropyl, ethanamide side chain Not provided Not provided Increased steric bulk from diethyl group may reduce binding affinity; neutral charge enhances passive diffusion
2-{4,6-dioxa-10,12-diazatricyclo...}ethan-1-amine dihydrochloride Diazatricyclo core (no sulfur), ethylamine side chain, dihydrochloride salt Not provided Not provided Higher polarity due to diazatricyclo and dihydrochloride salt; improved aqueous solubility

Key Observations

Core Heteroatom Variations: The target compound’s tricyclic system contains oxygen, sulfur, and nitrogen (dioxa-thia-aza), whereas the compound in lacks sulfur (diazatricyclo). Sulfur may enhance π-π stacking or hydrophobic interactions in biological targets .

Side Chain Modifications: Dimethylaminopropyl (target) vs. diethylaminopropyl (): The dimethyl group offers lower steric hindrance, favoring tighter binding to charged targets, while diethyl may improve lipid solubility . Tetrahydronaphthalene carboxamide (target) vs.

Salt Forms :

  • The target’s hydrochloride salt vs. the dihydrochloride salt in : The latter may exhibit higher aqueous solubility but could introduce counterion-related toxicity in vivo .

Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives

The tricyclic system is constructed using a modified aza-Prins cyclization. A reported protocol for analogous tricycles involves reacting vinyltetrahydroquinolines with aldehydes under acidic conditions.

Procedure :

  • Combine 2-aminothiophenol (1.0 equiv) with 1,2-dibromoethane (1.2 equiv) in toluene.

  • Add diatomaceous earth (5 wt%) as a catalyst and heat at 45°C for 10 h.

  • Introduce glyoxal (1.5 equiv) dropwise to initiate cyclization, refluxing at 112°C for 12 h.

Key Data :

ParameterValueSource
Yield78–85%
Purity (HPLC)>99%
Reaction Temperature112°C

This step forms the dioxa-thia-azatricyclic framework via sequential nucleophilic attack and dehydration.

Functionalization with the 3-(Dimethylamino)propyl Side Chain

Preparation of 3-(Dimethylamino)propyl Chloride Hydrochloride

This intermediate is synthesized via hydrochlorination of dimethylaminopropyl chloride:

Procedure :

  • Charge chloropropene (50.0 g) and toluene (150 g) into a reactor.

  • Add diatomaceous earth (1.0 g) and bubble dimethylamine gas (38 g) at 45°C for 10 h.

  • Recover unreacted reagents by reduced-pressure distillation.

  • Acidify with HCl to pH 2–3, filter, and dry to isolate the hydrochloride salt.

Key Data :

ParameterValueSource
Molar Yield90%
Purity99.1%
CatalystDiatomaceous earth

Coupling of the Tricyclic Core and Tetrahydronaphthalene Carboxamide

Carboxamide Bond Formation

The final assembly uses a Schotten-Baumann reaction to link the tricyclic amine and tetrahydronaphthalene acid chloride:

Procedure :

  • Dissolve Intermediate A (1.0 equiv) in dry THF under N₂.

  • Add triethylamine (2.5 equiv) and cool to 0°C.

  • Introduce 5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride (1.2 equiv) dropwise.

  • Stir at room temperature for 6 h, then quench with ice-water.

  • Extract with DCM, dry over Na₂SO₄, and concentrate.

Key Data :

ParameterValueSource
Yield65–72%
SolventTHF
Reaction Time6 h

Salt Formation and Final Purification

Hydrochloride Salt Precipitation

The free base is converted to the hydrochloride salt for improved solubility:

Procedure :

  • Dissolve the coupled product in anhydrous ethanol.

  • Bubble HCl gas until pH < 2.0.

  • Concentrate under vacuum and recrystallize from ethanol/ether.

Analytical Data :

ParameterValueSource
Melting Point218–220°C
Purity (NMR)>98%
Solubility25 mg/mL in H₂O

Optimization Challenges and Scalability Considerations

Catalytic Efficiency in Cyclization Steps

Diatomaceous earth enhances reaction rates but requires precise particle size control (≤50 µm) to prevent clogging during filtration. Substituting mesoporous silica improves yields to 88% but increases costs.

Stereochemical Control in Tricyclic Formation

The aza-Prins reaction produces cis/trans diastereomers (Figure 2). Chromatographic separation using silica gel (hexane:EtOAc = 4:1) achieves >95% diastereomeric excess .

Q & A

Q. Critical Parameters :

  • Temperature control (±2°C) during cyclization.
  • Real-time monitoring via LC-MS to track intermediate stability.

Advanced Research: What computational strategies can predict the compound’s reactivity in novel reaction environments?

Answer:
Advanced quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model the compound’s electronic structure and reaction pathways. Key applications include:

  • Reaction Path Search : Use the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for functionalization of the tetrahydronaphthalene core .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solubility and stability in polar aprotic solvents.
  • Transition State Analysis : Identify steric hindrance in the tricyclic moiety using NCI (Non-Covalent Interaction) plots.

Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models.

Basic Research: What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

  • X-ray Crystallography : Resolve the 3D conformation of the tricyclic core and confirm stereochemistry (e.g., compare with analogous structures in and ) .
  • NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC to assign protons in the dimethylaminopropyl group and 19F^{19}\text{F} NMR (if fluorinated analogs exist).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error, focusing on isotopic patterns for sulfur (due to the thia group).

Q. Pitfalls :

  • Dynamic proton exchange in the dimethylamino group may broaden NMR signals; use low-temperature (e.g., 223 K) experiments.

Advanced Research: How can contradictions in biological activity data between in vitro and in vivo models be resolved?

Answer:
Discrepancies often arise from pharmacokinetic (PK) variability or off-target effects. Mitigation strategies include:

  • Metabolic Profiling : Use LC-QTOF-MS to identify hepatic metabolites (e.g., cytochrome P450-mediated oxidation of the tetrahydronaphthalene ring).
  • Tissue Distribution Studies : Radiolabel the compound with 14C^{14}\text{C} and quantify accumulation in target organs via autoradiography.
  • 3D Cell Models : Compare in vitro activity in collagen-crosslinked nanofiber scaffolds (mimicking extracellular matrix conditions) with traditional 2D assays.

Data Integration : Apply machine learning (e.g., random forest models) to correlate in vitro IC50_{50} with in vivo efficacy.

Basic Research: What cross-linking methodologies enhance the compound’s stability in biomaterial applications?

Answer:
For tissue engineering or drug delivery:

  • Chemical Cross-Linking : Optimize EDC/NHS ratios (e.g., 1:2 molar ratio) to conjugate the carboxamide group to collagen or hyaluronic acid matrices .
  • Enzymatic Cross-Linking : Test microbial transglutaminase for biocompatible stabilization without residual toxicity.
  • Physical Cross-Linking : Evaluate UV irradiation (254 nm, 10 mW/cm2^2) to induce non-covalent interactions.

Q. Performance Metrics :

  • Swelling ratio (<5% in PBS).
  • Osteoblast viability (>90% via MTT assay).

Advanced Research: How can AI-driven experimental design accelerate the discovery of derivatives with improved pharmacokinetics?

Answer:

  • Generative Models : Train VAEs (Variational Autoencoders) on ChEMBL data to propose derivatives with enhanced logP and solubility.
  • Active Learning : Use Bayesian optimization to prioritize synthesis of derivatives predicted to have optimal ADMET profiles.
  • Process Automation : Integrate robotic platforms (e.g., Opentrons) with AI for high-throughput synthesis and screening .

Case Study : Apply ICReDD’s feedback loop (computational → experimental → computational) to refine reaction conditions for scale-up .

Basic Research: What analytical challenges arise in quantifying this compound in complex biological matrices?

Answer:

  • Sample Preparation : Use SPE (Solid-Phase Extraction) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from serum proteins.
  • Detection : Develop a UPLC-MS/MS method with MRM transitions targeting the [M+H]+^+ ion (e.g., m/z 600 → 423 for fragmentation).
  • Matrix Effects : Validate with post-column infusion studies to assess ion suppression.

Calibration : Spike synthetic stable isotope-labeled analogs (e.g., 13C^{13}\text{C}-labeled) as internal standards.

Advanced Research: What mechanistic insights explain the compound’s selectivity for specific biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., kinases) over 100 ns trajectories to identify key residues (e.g., hydrophobic pockets accommodating the tricyclic core).
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon_{\text{on}}/koff_{\text{off}}) to confirm computational predictions.
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution if crystallization fails.

Contradiction Resolution : Compare MD results with mutagenesis data to validate critical binding residues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.